molecular formula C13H14BrClN2O2 B572040 Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-42-2

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B572040
CAS No.: 1234616-42-2
M. Wt: 345.621
InChI Key: SHRIZQSBVKMZHE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with the molecular formula C13H14BrClN2O2. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrrolopyridine precursor, followed by chloromethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove them.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.

    Biological Research: It serves as a tool in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • 1-tert-butyl-3-((5-chloro-2-(chloromethyl)pyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2-one

Uniqueness

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1234616-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BrClN₂O₂
  • Molecular Weight : 345.62 g/mol
  • CAS Number : 1234616-42-2
  • Purity : Typically ≥ 95% .

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory effects on CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 . This suggests that this compound may also possess similar inhibitory effects due to its structural similarity.

The mechanism by which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives can trigger apoptotic pathways in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolo[2,3-b]pyridines:

StudyFindings
Study A Demonstrated that a related compound exhibited selective inhibition of tumor cell lines (HeLa and HCT116) with significant antiproliferative effects.
Study B Investigated the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridines and found that modifications at the bromine and chloromethyl positions could enhance potency against specific cancer types .
Study C Analyzed the pharmacokinetics of similar compounds in vivo and reported favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Properties

IUPAC Name

tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIZQSBVKMZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735084
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-42-2
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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